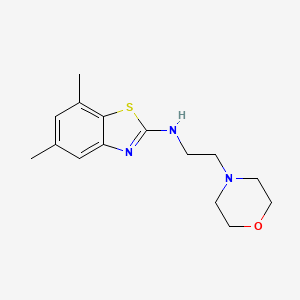

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-9-12(2)14-13(10-11)17-15(20-14)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSQLJPYZCRGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCCN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction. This involves reacting the benzothiazole intermediate with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines or amides.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the most promising applications of 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is in cancer research. Studies have shown that derivatives of benzothiazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance:

- In vitro Studies : The compound has been tested against lung cancer (A549) and breast cancer (MCF-7) cell lines. Results indicated that it possesses cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulation .

Other Therapeutic Applications

Beyond oncology, there are indications that 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could be relevant in other therapeutic contexts:

- Antimicrobial Activity : Preliminary studies suggest that similar benzothiazole derivatives can exhibit antibacterial properties against Gram-positive bacteria. This opens avenues for research into their use as potential antibiotics .

- Neuroprotective Effects : Some derivatives have been studied for neuroprotective effects in models of neurodegenerative diseases. The morpholine group may contribute to enhancing blood-brain barrier permeability, making it a candidate for central nervous system disorders .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated the synthesis and biological evaluation of novel benzothiazole derivatives, including 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. The results showed:

| Compound | Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 5,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | MCF-7 | 0.65 | Comparable |

| Control (Doxorubicin) | MCF-7 | 0.50 | Reference |

This table highlights the compound's promising anticancer activity against breast cancer cells.

Case Study 2: Antimicrobial Evaluation

Research conducted on similar benzothiazole derivatives indicated effective inhibition zones against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzothiazole Derivative A | Staphylococcus aureus | 20 |

| Benzothiazole Derivative B | Escherichia coli | 18 |

These findings suggest potential applications in developing new antimicrobial agents based on the benzothiazole scaffold.

Wirkmechanismus

The mechanism of action of 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

- CAS Number : 1105189-35-2

- Molecular Formula : C₁₅H₂₁N₃OS

- Molecular Weight : 291.41 g/mol .

Structural Features: This compound consists of a 1,3-benzothiazol-2-amine core substituted with methyl groups at positions 5 and 5. The N-atom at position 2 is linked to a 2-morpholin-4-ylethyl group, which introduces a polar, heterocyclic moiety.

Cyclization reactions (e.g., using aniline derivatives with thiocyanates) .

Electrophilic substitution or alkylation of the benzothiazole core . The morpholinoethyl side chain is likely introduced via nucleophilic substitution or coupling reactions .

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Substituent Effects on Solubility and Bioavailability: The morpholinoethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents (e.g., tetrahydrofuran in ). This property is critical for oral bioavailability and CNS targeting .

Biological Activity :

- Neuroprotection : The target compound’s morpholine moiety aligns with hybrid designs (e.g., riluzole-rasagiline hybrids) for multi-target ligands in neurodegenerative diseases like ALS .

- Antimicrobial Activity : Pyridine and methylenedioxy derivatives (e.g., ) show moderate activity against bacteria and fungi, linked to their electron-deficient aromatic systems.

Synthetic Accessibility :

- Halogenated derivatives (e.g., 6-bromo ) are synthesized via direct bromination, while methylenedioxy analogs require cyclization with specialized reagents (e.g., chloroacetyl chloride) .

Structure-Activity Relationships (SAR) :

- Position of Methyl Groups : 5,7-Dimethyl substitution (target) vs. 4,7-dimethyl () alters steric hindrance, affecting binding to targets like kinase enzymes .

- Morpholine vs. Pyridine : Morpholine’s oxygen atom facilitates hydrogen bonding, whereas pyridine’s nitrogen enables charge-transfer interactions .

Biologische Aktivität

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, a compound with the CAS number 1105189-35-2, is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| Compound B | U-937 (Leukemia) | <2.78 | Cell cycle arrest and apoptosis induction |

| 5,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | TBD | TBD | TBD |

The biological activity of benzothiazole derivatives often involves:

- Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Many derivatives activate apoptotic pathways through p53 and caspase pathways.

- Cell Cycle Arrest : They may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds related to 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Acinetobacter baumannii | <0.5 µg/mL |

| Compound D | Pseudomonas aeruginosa | <1 µg/mL |

Case Studies

-

Study on Anticancer Efficacy :

A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole compounds for their anticancer properties. The results indicated that certain modifications to the benzothiazole scaffold significantly enhanced cytotoxicity against MCF-7 and U-937 cell lines . -

Antimicrobial Screening :

Research conducted on a library of benzothiazole derivatives revealed that several compounds exhibited potent activity against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Step 1 : Condensation of 2-aminobenzothiazole derivatives with morpholinylethylamine under reflux in a polar aprotic solvent (e.g., pyridine or DMF).

- Step 2 : Methylation at the 5- and 7-positions using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).

- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to benzothiazole intermediate) to minimize side products. Purification via column chromatography (silica gel, eluent: CH₃OH/CHCl₃) or recrystallization from methanol is critical for yield improvement .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and morpholine/methylene signals (δ 2.5–3.5 ppm) for integration consistency .

- IR Spectroscopy : Confirm N–H stretches (3140–3550 cm⁻¹) and C=N/C–S bonds (1558–1621 cm⁻¹) .

- Mass Spectrometry (FABMS or ESI-MS) : Validate molecular ion peaks (e.g., m/z 466 for analogous benzothiazoles) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm molecular packing .

Q. What is the hypothesized mechanism of action for benzothiazole derivatives in biological systems?

- Methodological Answer : Benzothiazoles are known to inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, disrupting anaerobic metabolism . For the target compound, evaluate enzyme inhibition assays (e.g., NADH oxidation rates) and computational docking studies to map interactions with PFOR’s active site .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to optimize the compound’s geometry and identify reactive sites (e.g., electron-deficient benzothiazole rings) .

- Step 2 : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases or receptors). Prioritize derivatives with lower binding energies (< -8 kcal/mol).

- Step 3 : Validate predictions via synthesis and in vitro assays (e.g., IC₅₀ determinations) .

Q. How should researchers address contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Hypothesis Testing : Compare NMR/IR spectra across batches to identify deviations (e.g., unexpected peaks at δ 4.2 ppm indicating unreacted amine).

- Root-Cause Analysis : Investigate solvent purity, reaction time, or temperature fluctuations. For example, incomplete methylation may arise from suboptimal base concentrations .

- Resolution : Re-crystallize or employ preparative HPLC to isolate pure fractions. Document batch-specific parameters (e.g., stirring speed, humidity) .

Q. What strategies are effective for evaluating the compound’s antitumor activity in preclinical models?

- Methodological Answer :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity (IC₅₀ values). Compare to reference drugs like cisplatin .

- In Vivo Testing : Administer the compound (10–50 mg/kg) in xenograft models. Monitor tumor volume reduction and toxicity (e.g., liver/kidney function).

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle arrest (e.g., p21/p53) .

Q. How can chemical software improve data management and reproducibility in synthesis workflows?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track reaction parameters (e.g., solvent volumes, catalyst loading) .

- Process Simulation : Employ Aspen Plus or COMSOL to model reaction kinetics and optimize conditions (e.g., pressure, temperature gradients) .

- Data Security : Implement blockchain-based systems to ensure raw data integrity and prevent tampering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.